molecular formula C16H18N2O2 B1318073 N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide CAS No. 954257-10-4

N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide

Cat. No. B1318073
M. Wt: 270.33 g/mol
InChI Key: RELXDQUUBJCRNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide, also known as NAP-2MP, is a synthetic amide molecule that has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. NAP-2MP has a wide range of uses, from being used as a reagent in organic synthesis to being used as a tool in biochemical and physiological experiments. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide involves the reaction of 3-nitroaniline with 2-methylphenol to form 3-(2-methylphenoxy)aniline, which is then reacted with 2-bromo-N-(propan-2-yl)propanamide to yield the final product.

Starting Materials
3-nitroaniline, 2-methylphenol, 2-bromo-N-(propan-2-yl)propanamide, Sodium ethoxide, Ethanol, Hydrochloric acid, Sodium hydroxide, Diethyl ethe

Reaction
Step 1: 3-nitroaniline is dissolved in ethanol and reacted with sodium ethoxide to form the corresponding ethoxide salt., Step 2: 2-methylphenol is dissolved in ethanol and reacted with the ethoxide salt from step 1 to form 3-(2-methylphenoxy)aniline., Step 3: 3-(2-methylphenoxy)aniline is dissolved in ethanol and reacted with hydrochloric acid to form the hydrochloride salt., Step 4: The hydrochloride salt from step 3 is dissolved in water and reacted with sodium hydroxide to form the free base., Step 5: 2-bromo-N-(propan-2-yl)propanamide is dissolved in diethyl ether and reacted with the free base from step 4 to yield N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide.

Scientific Research Applications

N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide has been used as a reagent in organic synthesis and as a tool in biochemical and physiological experiments. It has been used to study the effects of drugs on the nervous system, to study the effects of drugs on the cardiovascular system, and to study the effects of drugs on the immune system. N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide has also been used to study the effects of drugs on the endocrine system and to study the effects of drugs on the digestive system.

Mechanism Of Action

N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide works by binding to receptors on the surface of cells. Once bound to the receptor, N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide can activate or inhibit a variety of cellular processes, depending on the type of receptor it binds to. For example, N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide can activate or inhibit the release of neurotransmitters, hormones, and other messengers, or it can activate or inhibit the activity of enzymes.

Biochemical And Physiological Effects

N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects. It has also been shown to have neuroprotective, cardioprotective, and immunomodulatory effects. N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide has also been shown to have anti-cancer effects and to have effects on the metabolism of lipids and glucose.

Advantages And Limitations For Lab Experiments

N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide has several advantages for use in lab experiments. It is a relatively stable molecule and is relatively easy to synthesize. It is also relatively inexpensive and can be used in a variety of experiments. However, N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide also has some limitations for use in lab experiments. It is a relatively large molecule, which can make it difficult to work with in some experiments. It can also be difficult to measure the precise concentration of N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide in a solution.

Future Directions

There are a number of potential future directions for N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide. It could be used to study the effects of drugs on the nervous system, cardiovascular system, immune system, endocrine system, and digestive system. It could also be used to study the effects of drugs on metabolic processes, such as the metabolism of lipids and glucose. Additionally, N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide could be used to study the effects of drugs on cancer cells and to study the effects of drugs on inflammation and oxidative stress. Finally, N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide could be used to study the effects of drugs on the development and function of organs and tissues.

properties

IUPAC Name

N-(3-aminophenyl)-2-(2-methylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-6-3-4-9-15(11)20-12(2)16(19)18-14-8-5-7-13(17)10-14/h3-10,12H,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELXDQUUBJCRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide

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